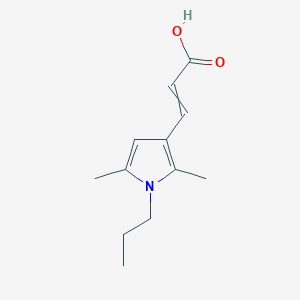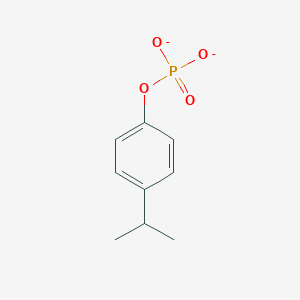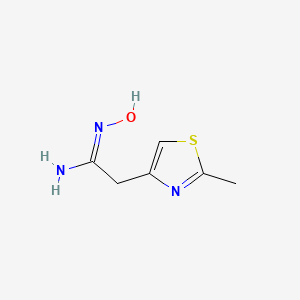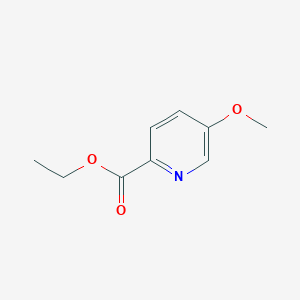
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride is a deuterated form of piperazine hydrochloride, where the hydrogen atoms are replaced with deuterium. Piperazine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used in pharmaceutical research and has applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of alcoholic ammonia with 1,2-dichloroethane. Another method includes the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Additionally, piperazine can be synthesized by reducing pyrazine with sodium in ethanol .
Industrial Production Methods
Industrial production of piperazine hydrochloride often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine is typically available in the form of its hexahydrate, which melts at 44°C and boils at 125-130°C. The compound is also prepared in the form of its citrate and adipate salts for pharmaceutical or veterinary purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of pyrazine to piperazine.
Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine hydrochloride include sodium, ethanol, and 1,2-dichloroethane. The conditions for these reactions typically involve moderate temperatures and the presence of solvents such as ethanol or ethylene glycol .
Major Products Formed
The major products formed from the reactions of piperazine hydrochloride include piperazine-2,5-dione, various substituted piperazines, and piperazine salts such as citrate and adipate .
Wissenschaftliche Forschungsanwendungen
Piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Utilized as an anthelmintic agent to treat parasitic worm infections. .
Industry: Used in the production of pharmaceuticals and as a solvent for uric acid.
Wirkmechanismus
Piperazine hydrochloride exerts its effects by acting as a gamma-aminobutyric acid (GABA) receptor agonist. It mediates its anthelmintic action by paralyzing parasites, which allows the host body to remove or expel the invading organisms. Upon entry into the systemic circulation, the compound is partly oxidized and partly eliminated as an unchanged compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: Another six-membered ring compound with one nitrogen atom.
Morpholine: A six-membered ring compound with one nitrogen and one oxygen atom.
Pyrazine: A six-membered ring compound with two nitrogen atoms at opposite positions.
Uniqueness
Piperazine hydrochloride is unique due to its specific structure, which allows it to act as a GABA receptor agonist. This property makes it particularly effective as an anthelmintic agent. Additionally, the deuterated form, (2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride, offers enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C4H11ClN2 |
|---|---|
Molekulargewicht |
130.64 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H/i1D2,2D2,3D2,4D2; |
InChI-Schlüssel |
MSQACBWWAIBWIC-PHHTYKMFSA-N |
Isomerische SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CNCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)




![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)
